molecular formula C20H21N3O4 B2971525 N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 370847-93-1

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2971525
CAS No.: 370847-93-1
M. Wt: 367.405
InChI Key: JPYPEBINETXQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative supplied for research purposes. DHPMs are an important class of heterocyclic compounds synthesized via the historic Biginelli multi-component reaction and are known to exhibit a broad spectrum of biological activities, making them key building blocks for pharmaceutical research . These compounds are historically significant in medicinal chemistry due to their structural relationship to clinically important molecules . Related DHPM analogs have been investigated for various therapeutic properties, including as calcium channel modulators, and antihypertensive and anticarcinogenic agents . This specific carboxamide derivative, featuring both ethoxyphenyl and hydroxyphenyl substituents, is intended for use in exploratory biological screening and hit-to-lead optimization studies. The compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and conduct their own characterization to confirm the compound's specific properties and mechanism of action for their unique applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-27-16-7-5-4-6-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-8-10-14(24)11-9-13/h4-11,18,24H,3H2,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPEBINETXQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine family. Its unique molecular structure includes various functional groups that potentially influence its biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.405 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with ethoxy and hydroxyl substituents that may enhance its pharmacological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that tetrahydropyrimidines possess significant antimicrobial properties. The structural modifications in this compound may enhance its effectiveness against bacterial and fungal strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways.

Molecular docking studies have been conducted to explore the interaction between this compound and biological targets such as enzymes and receptors. These studies indicate that the compound may bind effectively to specific targets involved in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity variations based on substituent modifications. Below is a table summarizing some related compounds:

Compound NameStructureUnique Features
N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideStructureContains a fluorophenyl group which may enhance lipophilicity.
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidineStructureEthyl ester form that may affect solubility and bioavailability.
4-(3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-tetrahydropyrimidineStructureIncorporates methoxy substituent which can influence electronic properties.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of similar tetrahydropyrimidine derivatives:

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .
  • Antimicrobial Screening : In vitro assays revealed that certain tetrahydropyrimidine derivatives showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
  • Anti-inflammatory Mechanism : Research indicated that tetrahydropyrimidines could inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism for their anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyrimidine Core

Position 4 Substituents
Compound ID Position 4 Substituent Key Properties/Biological Implications Reference
Target Compound 4-(4-hydroxyphenyl) Enhanced hydrogen bonding (hydroxyl donor/acceptor); potential for improved target binding and solubility
4j (Ethoxyphenyl) 4-(4-ethoxyphenyl) Increased lipophilicity (logP ~3.5); reduced solubility compared to hydroxy analogs
1l (Hydroxyphenyl-thiazole) 4-(4-hydroxyphenyl) Lower synthetic yield (22%) vs. methoxy analogs; structural rigidity from thiazole may affect activity
4k (Hydroxy-3-methoxyphenyl) 4-(4-hydroxy-3-methoxyphenyl) Additional methoxy group improves metabolic stability but may reduce potency due to steric hindrance
Position 2 Modifications (Oxo vs. Thioxo)
Compound ID Position 2 Group Key Properties/Biological Implications Reference
Target 2-oxo Electron-withdrawing effect stabilizes ring; common in kinase inhibitors
9a–9c 2-thioxo Increased ring planarity; higher melting points (248–283°C); potential for altered target selectivity
N-Substituent Variations
Compound ID N-Substituent Key Properties/Biological Implications Reference
Target N-(2-ethoxyphenyl) Ethoxy group enhances lipophilicity; ortho substitution may limit rotational freedom
13b () N-(2,6-bis(trifluoromethyl)benzyl) Strong electron-withdrawing groups improve metabolic stability but increase molecular weight
4m () N-(4-chlorophenyl) Chlorine atom increases halogen bonding potential; higher logP (~4.0)

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4j (Ethoxyphenyl) 1l (Hydroxyphenyl-thiazole)
Molecular Weight 381.43 g/mol 375.40 g/mol 406.45 g/mol
logP ~3.2 3.5 2.8
Hydrogen Bond Donors 3 2 3
Polar Surface Area ~65 Ų 63 Ų 89 Ų
Melting Point Not reported 257–259°C (thioxo analog) 186–188°C (bromophenyl analog)

Q & A

Q. How to resolve conflicting bioactivity data across different assay conditions?

  • Methodological Answer : Standardize assays (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests). Use a positive control (e.g., staurosporine) to normalize results. If discrepancies persist, evaluate compound stability (HPLC post-assay) or metabolite interference (LC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.